molecular formula C18H17NO3 B4786115 Morpholine, 4-(o-benzoylbenzoyl) CAS No. 31802-10-5

Morpholine, 4-(o-benzoylbenzoyl)

Cat. No.: B4786115
CAS No.: 31802-10-5
M. Wt: 295.3 g/mol
InChI Key: KTGRJLVKPKILSZ-UHFFFAOYSA-N
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Description

Contextualization of the Morpholine (B109124) Core in Advanced Organic Synthesis

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal chemistry. acs.org Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. acs.org The morpholine moiety is a common feature in a wide array of approved pharmaceutical agents, underscoring its importance in drug design. acs.org

The synthesis of morpholine derivatives is a well-established area of organic chemistry, with numerous methods available for its incorporation into larger molecules. These methods range from the direct amidation of a carboxylic acid or its derivative with morpholine to more complex multi-component reactions. chemspider.comresearchgate.net For instance, the reaction of morpholine with benzoyl chloride in the presence of a base like triethylamine (B128534) provides a straightforward route to N-benzoylmorpholine. chemspider.com

Significance of Benzoylbenzoyl Moieties in Chemical Scaffolds

The benzoylbenzoyl moiety, in this case, the ortho-substituted isomer, introduces a diaryl ketone structure. This group can influence the electronic and steric properties of a molecule, potentially impacting its reactivity and biological activity. The synthesis of structures containing this moiety can be achieved through various methods, including the Friedel-Crafts acylation of a substituted benzene (B151609) with a benzoyl chloride. The reaction of o-benzoylbenzoyl chloride with an amine like morpholine would be a direct method to form the amide linkage in Morpholine, 4-(o-benzoylbenzoyl).

Research Trajectories for Morpholine, 4-(o-benzoylbenzoyl) and Related Architectures

While specific research on Morpholine, 4-(o-benzoylbenzoyl) is not extensively documented in publicly available literature, the individual components suggest several potential research trajectories. The combination of the pharmacophoric morpholine ring with the benzoylbenzoyl scaffold could lead to the development of novel compounds with interesting biological activities. For example, derivatives of 2-(morpholine-4-carbonyl)benzoic acid, an isomer of the target compound, are recognized as building blocks in synthetic chemistry. chemicalbook.combldpharm.com Furthermore, the presence of the "2-(morpholine-4-carbonyl)phenyl" moiety in more complex molecules investigated in medicinal chemistry suggests its utility in constructing compounds with potential therapeutic applications. googleapis.com

The exploration of such compounds could involve their synthesis and subsequent screening for various biological activities, including but not limited to anticancer, anti-inflammatory, or central nervous system-related activities, given the broad spectrum of biological effects associated with morpholine derivatives.

Data Tables

To provide context for the potential properties of Morpholine, 4-(o-benzoylbenzoyl), the following tables detail information on related compounds.

Table 1: Spectroscopic Data for 4-Benzoylmorpholine chemspider.com

Technique Data
¹H NMR (300 MHz, CDCl₃)δ 7.21-7.40 (m, 5H, ArH), 3.50 (br, s, 6H, CH₂), 3.29 (br, s, 2H, CH₂)
¹³C{¹H} NMR (75.5 MHz, CDCl₃)δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 76.6 (CH₂), 74.0 (CH₂), 66.3 (CH₂)
Mass Spectrometry (ESI)m/z 191.0 (M+H)⁺

Table 2: Synthesis of Benzoyl Morpholine Derivatives rsc.org

Reactants Product Yield
Benzyl (B1604629) alcohol, MorpholineBenzoyl morpholineGood to Excellent
Electron-deficient benzyl alcohols, MorpholineCorresponding benzoyl morpholinesGood to Excellent
Electron-rich benzyl alcohols, MorpholineCorresponding benzoyl morpholinesGood to Excellent
Heterocyclic alcohols, MorpholineCorresponding benzoyl morpholinesGood

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(14-6-2-1-3-7-14)15-8-4-5-9-16(15)18(21)19-10-12-22-13-11-19/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRJLVKPKILSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185668
Record name Morpholine, 4-(o-benzoylbenzoyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31802-10-5
Record name Morpholine, 4-(o-benzoylbenzoyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031802105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(o-benzoylbenzoyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Morpholine, 4 O Benzoylbenzoyl Derivatives

Direct Acylation and Amidation Pathways for Morpholine (B109124), 4-(o-benzoylbenzoyl)

The most straightforward approach to synthesizing the core structure of Morpholine, 4-(o-benzoylbenzoyl) involves the direct acylation or amidation of morpholine. This is typically achieved by reacting morpholine with a suitable derivative of 2-benzoylbenzoic acid, such as 2-benzoylbenzoyl chloride.

A general procedure for this type of amidation involves dissolving morpholine and a base, like triethylamine (B128534), in a solvent such as dichloromethane (B109758). To this solution, benzoyl chloride is added carefully. chemspider.com The reaction mixture is typically stirred for a period to ensure completion, followed by an aqueous workup to isolate the desired product. chemspider.com This method is often efficient, providing the N-acylated morpholine in high yields. chemspider.com

ReactantsReagentsSolventOutcomeYield
Morpholine, 2-Benzoylbenzoyl chlorideTriethylamineDichloromethaneMorpholine, 4-(o-benzoylbenzoyl)High

Multi-Step Synthesis Design from Precursor Molecules

For more complex derivatives or when direct acylation is not feasible, multi-step synthetic sequences are employed. These strategies often involve the initial construction of a key intermediate followed by the formation or modification of the morpholine ring.

Precursors Bearing the o-Benzoylbenzoyl Functionality

The synthesis can commence with a precursor already containing the o-benzoylbenzoyl moiety. For instance, a multi-step synthesis of novel morpholine-conjugated benzophenone (B1666685) analogues starts from (4-hydroxy-aryl)-aryl methanones. nih.gov These precursors undergo a series of transformations to introduce a suitable functional group for subsequent reaction with a morpholine-containing fragment. nih.gov Another approach involves the reaction of 4-chloro-benzonitrile with morpholine, followed by hydrolysis to the corresponding benzoic acid and subsequent conversion to the benzoyl chloride, which can then be used to acylate other molecules. researchgate.net

Morpholine Ring Formation and Functionalization

Alternatively, the synthesis can focus on constructing the morpholine ring onto a molecule already possessing the o-benzoylbenzoyl group or a precursor to it. The synthesis of morpholine and its derivatives can be achieved through various methods, including the cyclization of 1,2-amino alcohols. nih.govchemrxiv.org A one-pot, multi-component reaction strategy has also been developed for constructing substituted morpholine glycoconjugates. researchgate.net These methods provide access to a wide range of substituted morpholines that can then be acylated with 2-benzoylbenzoyl chloride. e3s-conferences.orgnih.gov

Catalytic Transformations for Carbon-Nitrogen and Carbon-Carbon Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to form C-N and C-C bonds efficiently and selectively. These approaches are also applicable to the synthesis of morpholine derivatives.

Palladium-Catalyzed Coupling Reactions in Morpholine Synthesis

Palladium-catalyzed reactions are powerful tools for constructing C-N bonds. For example, palladium-catalyzed hydroamination has been utilized in the stereoselective synthesis of disubstituted morpholines. nih.gov This involves the reaction of an aminoalkene in the presence of a palladium catalyst to form the morpholine ring. nih.gov Another key palladium-catalyzed reaction is the Buchwald-Hartwig amination, which can be used to couple amines with aryl halides, a strategy that could be adapted for the synthesis of precursors to Morpholine, 4-(o-benzoylbenzoyl). acs.org Palladium complexes with morpholine ligands have also been synthesized and characterized. nih.gov

Reaction TypeCatalystKey FeatureReference
HydroaminationPalladium-basedStereoselective formation of morpholine ring nih.gov
Buchwald-Hartwig AminationPalladium-basedC-N bond formation acs.org

Other Transition Metal-Mediated Methodologies

Besides palladium, other transition metals can catalyze the formation of amides and related C-N bonds. rsc.org Transition metal-catalyzed C-H amination is an emerging field that allows for the direct conversion of C-H bonds to C-N bonds, offering a more atom-economical approach. nih.gov These methods often utilize specific aminating reagents in conjunction with a metal catalyst to achieve the desired transformation. acs.orgnih.gov The development of such catalytic systems provides new avenues for the synthesis of complex molecules like Morpholine, 4-(o-benzoylbenzoyl) and its derivatives with improved efficiency and selectivity. youtube.com

Cyclization Reactions and Heterocyclic Assembly in Morpholine Derivatives

The morpholine scaffold is a privileged structure in drug discovery, and its synthesis has been the subject of extensive research. The assembly of the morpholine ring is a critical step in the synthesis of any of its derivatives, including Morpholine, 4-(o-benzoylbenzoyl). Various cyclization strategies have been developed, often starting from readily available precursors.

One of the most common approaches to the morpholine ring system involves the intramolecular cyclization of N-substituted diethanolamine (B148213) derivatives. This strategy typically involves the formation of a key intermediate that can undergo a ring-closing reaction. For instance, the reaction of a primary amine with two equivalents of an appropriate oxirane or a protected 2-haloethanol can furnish the open-chain precursor, which can then be cyclized under basic or acidic conditions.

More advanced methods for heterocyclic assembly have been developed to introduce functionality and stereochemical control into the morpholine ring. These include:

Palladium-catalyzed carboamination: This method allows for the synthesis of substituted morpholines from N-allyl ethanolamine (B43304) derivatives and aryl or alkenyl halides. The reaction proceeds with high diastereoselectivity, providing access to cis-3,5-disubstituted morpholines, which are challenging to prepare using traditional methods.

Intramolecular Heck reaction: This powerful carbon-carbon bond-forming reaction can be employed to construct the morpholine ring by cyclizing an appropriately functionalized acyclic precursor containing both an amine and an alkene tethered to a suitable scaffold.

Reductive amination of dicarbonyl compounds: The condensation of a primary amine with a 1,4-dicarbonyl compound, followed by reduction, can lead to the formation of substituted morpholines. This approach allows for the introduction of substituents at various positions of the heterocyclic ring.

The assembly of the morpholine ring is a foundational step, and the choice of the cyclization strategy often depends on the desired substitution pattern and stereochemistry of the final product. For the synthesis of Morpholine, 4-(o-benzoylbenzoyl), a pre-formed morpholine ring is typically acylated in a subsequent step.

Novel Reagent Development and Reaction Condition Optimization

The introduction of the o-benzoylbenzoyl group onto the morpholine nitrogen is a key transformation in the synthesis of the target compound. This is typically achieved through an N-acylation reaction. The development of new reagents and the optimization of reaction conditions are crucial for achieving high yields, purity, and selectivity in this step.

The classical approach to N-acylation involves the reaction of morpholine with an activated derivative of o-benzoylbenzoic acid, such as o-benzoylbenzoyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of base and solvent can significantly impact the reaction outcome.

Table 1: Common Conditions for N-Acylation of Morpholine

ReagentBaseSolventTemperatureReference
Benzoyl ChlorideTriethylamineDichloromethaneRoom Temperature tsijournals.com
o-Benzoylbenzoyl ChloridePyridinePyridineReflux nih.gov
o-Benzoylbenzoic Acid / Thionyl ChlorideAmmonia GasToluene (B28343)-20 to 100 °C google.com

In a typical laboratory preparation, the reaction of morpholine with benzoyl chloride is conducted in dichloromethane using triethylamine as a base, affording N-benzoylmorpholine in high yield. tsijournals.com A similar strategy can be applied to the synthesis of Morpholine, 4-(o-benzoylbenzoyl). A Japanese patent describes a one-pot process for the production of o-benzoylbenzamides where o-benzoylbenzoic acid is first treated with thionyl chloride in toluene to form the acid chloride in situ. google.com Subsequent reaction with an amine, in this case, morpholine instead of the described ammonia, would lead to the desired product. google.com The patent suggests a reaction temperature between -20 and 100 °C, with dimethylformamide (DMF) acting as a catalyst for the formation of the acid chloride. google.com

Optimization of these conditions is critical. For instance, the steric bulk of the o-benzoylbenzoyl group may necessitate higher reaction temperatures or longer reaction times compared to simpler acyl chlorides. The choice of base is also important; while tertiary amines like triethylamine are common, stronger, non-nucleophilic bases might be required in some cases to drive the reaction to completion and minimize side products.

Recent advances in organic synthesis have led to the development of novel coupling reagents that can facilitate the amidation of carboxylic acids directly, without the need to first form the acid chloride. These reagents are particularly useful for substrates that are sensitive to the harsh conditions of acid chloride formation.

Table 2: Modern Coupling Reagents for Amide Bond Formation

ReagentDescription
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly efficient uronium-based coupling reagent that promotes rapid amide bond formation with low racemization. sigmaaldrich.comyoutube.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A widely used coupling reagent that activates carboxylic acids for amidation. sigmaaldrich.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based coupling reagent that is particularly effective for coupling sterically hindered amino acids. sigmaaldrich.comyoutube.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide (B86325) that is commonly used for amide bond formation, often in combination with an additive like HOBt (Hydroxybenzotriazole). silicycle.com
DCC (N,N'-Dicyclohexylcarbodiimide)A classic carbodiimide coupling reagent, though its use can be complicated by the formation of the insoluble dicyclohexylurea byproduct. silicycle.com

The use of these modern coupling reagents offers several advantages, including milder reaction conditions, higher yields, and broader substrate scope. For the synthesis of Morpholine, 4-(o-benzoylbenzoyl), employing a reagent like HATU or PyBOP could provide a more efficient and cleaner route compared to the traditional acid chloride method. The optimization of reaction conditions would involve screening different coupling reagents, bases, solvents, and temperatures to identify the ideal parameters for this specific transformation.

Furthermore, catalytic methods for direct amidation of carboxylic acids are gaining prominence as greener and more atom-economical alternatives. catalyticamidation.infomdpi.comcatalyticamidation.info Catalysts based on boron, for example, have been shown to effectively promote the condensation of carboxylic acids and amines with the only byproduct being water. catalyticamidation.info While not yet widely applied to the synthesis of complex molecules like Morpholine, 4-(o-benzoylbenzoyl), these catalytic approaches represent a promising area for future development in the synthesis of N-aroyl morpholine derivatives.

Advanced Spectroscopic and Structural Elucidation of Morpholine, 4 O Benzoylbenzoyl and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For N-benzoylmorpholine, a close analogue of "Morpholine, 4-(o-benzoylbenzoyl)," both ¹H and ¹³C NMR spectra provide key insights into its molecular framework.

The ¹H NMR spectrum of N-benzoylmorpholine would be expected to show distinct signals for the protons of the morpholine (B109124) ring and the benzoyl group. The protons on the morpholine ring typically appear as multiplets in the range of 3.2 to 3.8 ppm. The protons of the phenyl group on the benzoyl moiety would resonate in the aromatic region, typically between 7.3 and 7.4 ppm.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the morpholine ring are expected to appear in the range of 40-70 ppm. The carbonyl carbon of the benzoyl group is a key diagnostic signal and would be found significantly downfield, generally around 170 ppm. The aromatic carbons of the benzoyl group would have signals in the 126-135 ppm region. For instance, in a related compound, N-(4-Methybenzoyl)morpholine, the carbonyl carbon appears at 169.64 ppm, and the morpholine carbons are observed around 65.90 ppm, with other carbons showing signals consistent with the structure. rsc.org

Table 1: Representative NMR Data for N-Benzoylmorpholine Analogues

Compound Nucleus Chemical Shift (δ) in ppm
N-Benzoylmorpholine ¹H 7.38–7.31 (m, 5H), 3.80–3.28 (m, 8H) rsc.org
N-(4-Methybenzoyl)morpholine ¹H 7.30 (d, J = 8.1 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 3.69 (s, 8H), 2.37 (s, 3H) rsc.org
N-(4-Methybenzoyl)morpholine ¹³C 169.64, 139.08, 131.31, 128.13, 126.21, 65.90, 29.30, 20.37 rsc.org
Benzoylpyrrolidine ¹H 7.51–7.26 (m, 5H), 3.56 (s, 2H), 3.36 (s, 2H), 1.84 (s, 4H) rsc.org

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For N-benzoylmorpholine, the expected molecular ion peak [M]⁺ would correspond to its molecular formula, C₁₁H₁₃NO₂. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), N-benzoylmorpholine would undergo characteristic fragmentation. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a morpholine radical cation or related fragments. The benzoyl cation is often a prominent peak in the mass spectra of benzoyl derivatives. Other significant fragments could arise from the morpholine ring.

Table 2: Mass Spectrometry Data for N-Benzoylmorpholine

Technique Ion m/z (amu)
HRMS (ESI) [M+H]⁺ 192.1019 (calculated for C₁₁H₁₄NO₂) rsc.org
GC-MS Molecular Ion [M]⁺ 191

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For a compound like N-benzoylmorpholine, the IR spectrum would show characteristic absorption bands. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide (the benzoyl group). The C-N stretching vibration of the amide would likely appear in the 1250-1350 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would be observed around 1115 cm⁻¹. The aromatic C-H stretching vibrations of the benzoyl group would be visible above 3000 cm⁻¹, while the aliphatic C-H stretching of the morpholine ring would appear just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations.

Table 3: Key Infrared Absorption Bands for Morpholine and its Derivatives

Compound Functional Group Wavenumber (cm⁻¹)
Morpholine C-H stretching (asymmetric) 3065 researchgate.net
Morpholine C-H stretching (symmetric) 3000, 2973, 2934 researchgate.net

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Architectures

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformation. While a crystal structure for "Morpholine, 4-(o-benzoylbenzoyl)" is not publicly available, the crystal structure of N-benzoylmorpholine has been determined. nih.gov Such studies reveal the precise spatial arrangement of the morpholine and benzoyl moieties.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While there are no specific reports on the polymorphism of "Morpholine, 4-(o-benzoylbenzoyl)" or N-benzoylmorpholine, this is an area ripe for investigation. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored to modify the physicochemical properties of these compounds.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Characterization

Table 4: Compound Names Mentioned in the Article

Compound Name
Morpholine, 4-(o-benzoylbenzoyl)
N-Benzoylmorpholine
N-(4-Methybenzoyl)morpholine
Benzoylpyrrolidine
Morpholine

Theoretical and Computational Investigations of Morpholine, 4 O Benzoylbenzoyl Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For morpholine (B109124) derivatives, these methods provide a foundational understanding of their behavior at the molecular level.

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation. For morpholine derivatives, the six-membered morpholine ring can exist in several conformations, with the chair form generally being the most stable.

Table 1: Selected Optimized Geometrical Parameters of 4-Acetylmorpholine

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-O21.43
O2-C31.43C1-O2-C3111.5
C3-N41.46O2-C3-N4110.2
N4-C51.46C3-N4-C5112.1
C5-C61.53N4-C5-C6110.2
C6-O11.43C5-C6-O1111.5
N4-C71.38C3-N4-C7120.1
C7-O81.23C5-N4-C7120.1
O2-C1-C6-C5-58.2
C1-O2-C3-N462.1
O2-C3-N4-C5-61.8

Data sourced from theoretical calculations on 4-Acetylmorpholine. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

For 4-Acetylmorpholine, the HOMO is primarily localized on the acetyl group and the nitrogen atom of the morpholine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed over the carbonyl group of the acetyl moiety, suggesting this is the likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap for 4-Acetylmorpholine provides insights into its charge transfer characteristics. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Related Properties of 4-Acetylmorpholine

ParameterValue (eV)
HOMO Energy-6.89
LUMO Energy-0.45
HOMO-LUMO Energy Gap (ΔE)6.44
Ionization Potential6.89
Electron Affinity0.45
Electronegativity (χ)3.67
Chemical Hardness (η)3.22
Chemical Softness (S)0.155
Electrophilicity Index (ω)2.10

Data sourced from DFT calculations on 4-Acetylmorpholine. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and FT-Raman), which can then be compared with experimental data to validate the computational model.

In the case of 4-Acetylmorpholine, the calculated vibrational frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net For instance, the characteristic C=O stretching vibration of the acetyl group was predicted and observed in the expected region. This correlation between theoretical and experimental data lends confidence to the accuracy of the calculated molecular structure and electronic properties.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and flexibility of a molecule over time. These simulations are particularly useful for larger, more flexible molecules and can reveal dynamic behaviors not apparent from static quantum chemical calculations.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and quantification of different types of intermolecular contacts.

For various morpholine derivatives, Hirshfeld analysis has been used to understand their crystal packing. mdpi.comnih.govnih.gov The analysis typically reveals the percentage contributions of different interactions, such as H···H, O···H, and C···H contacts, to the total Hirshfeld surface. For instance, in one study of a morpholine derivative, H···H interactions were found to be the most significant, contributing over 70% to the crystal packing, followed by O···H/H···O contacts. nih.gov This information is crucial for understanding how molecules of Morpholine, 4-(o-benzoylbenzoyl) might pack in a solid state, which in turn influences its physical properties like melting point and solubility.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Morpholine Derivative

Interaction TypeContribution (%)
H···H71.8
O···H/H···O27.1
C···H/H···C1.0

Data is illustrative and sourced from a study on diacetatobis[4-(2-aminoethyl)morpholine]cadmium tetrahydrate. nih.gov

Energy Frameworks for Understanding Crystal Lattice Stabilization in Morpholine Derivatives

Energy framework analysis is a computational tool that builds upon Hirshfeld surface analysis to visualize and quantify the energetic aspects of crystal packing. It calculates the interaction energies between a central molecule and its neighbors, providing a visual representation of the stabilization of the crystal lattice.

Computational Exploration of Reaction Pathways and Transition States

Theoretical and computational chemistry offers a powerful lens through which to investigate the intricate details of chemical reactions involving Morpholine, 4-(o-benzoylbenzoyl) and related systems. By employing sophisticated computational models, researchers can elucidate reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern the rates and outcomes of chemical transformations. While specific computational studies focusing exclusively on Morpholine, 4-(o-benzoylbenzoyl) are not extensively documented in publicly accessible literature, we can infer the probable reaction pathways and transition state characteristics based on computational investigations of analogous systems, such as the acylation of morpholine and reactions involving similar N-acylmorpholine structures.

The formation of Morpholine, 4-(o-benzoylbenzoyl) is presumed to occur via the nucleophilic acyl substitution of a suitable 2-benzoylbenzoic acid derivative (such as the corresponding acyl chloride or anhydride) with morpholine. Computational studies of such reactions typically employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction.

A plausible reaction mechanism, as informed by computational studies on the acylation of amines, would proceed through a stepwise pathway involving a tetrahedral intermediate. The key steps and the associated computational insights are outlined below:

Formation of the Reactant Complex: The initial step involves the approach of the morpholine nitrogen atom to the electrophilic carbonyl carbon of the 2-benzoylbenzoyl moiety, leading to the formation of a pre-reaction complex. This complex is a local minimum on the potential energy surface.

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The nitrogen atom of morpholine attacks the carbonyl carbon, leading to the formation of a high-energy transition state (TS1). This transition state is characterized by the partial formation of the N-C bond and the partial breaking of the C=O double bond. Following this, a zwitterionic tetrahedral intermediate is formed. Computational studies on similar systems have shown that such intermediates can be stabilized by solvent effects.

Proton Transfer: A proton transfer step may occur, either intramolecularly or assisted by a solvent molecule, to neutralize the charges within the tetrahedral intermediate.

Collapse of the Intermediate and Product Formation: The tetrahedral intermediate then collapses, breaking the C-X bond (where X is the leaving group, e.g., Cl) and reforming the C=O double bond. This step proceeds through a second transition state (TS2). The final products are Morpholine, 4-(o-benzoylbenzoyl) and the leaving group.

Hypothetical Computational Data

The following tables present hypothetical but representative data that would be expected from a DFT study on the formation of Morpholine, 4-(o-benzoylbenzoyl) from morpholine and 2-benzoylbenzoyl chloride. The calculations are assumed to be performed at a common level of theory, such as B3LYP/6-31G(d), in a suitable solvent model.

Table 1: Calculated Relative Energies for the Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (Morpholine + 2-Benzoylbenzoyl Chloride)0.0
RCReactant Complex-5.2
TS1First Transition State (Nucleophilic Attack)+15.8
INTTetrahedral Intermediate+2.5
TS2Second Transition State (Leaving Group Departure)+12.1
PCProduct Complex-25.7
PProducts (Morpholine, 4-(o-benzoylbenzoyl) + HCl)-20.3

Interactive Data Table 1: Calculated Relative Energies

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The energy profile derived from this data would indicate that the reaction is exothermic and that the rate-determining step is the initial nucleophilic attack, as it has the highest activation energy.

Table 2: Key Geometric Parameters for Stationary Points on the Reaction Pathway

SpeciesKey Bond/AngleValue
RC=O (carbonyl)1.21 Å
TS1N---C (forming bond)1.85 Å
C---O (carbonyl)1.28 Å
C---Cl (breaking bond)1.80 Å
INTN-C (new bond)1.48 Å
C-O (single bond)1.40 Å
C-Cl1.82 Å
TS2N-C1.45 Å
C---Cl (breaking bond)2.15 Å
C=O (reforming bond)1.25 Å
PC=O (carbonyl)1.23 Å
N-C (amide)1.38 Å

Interactive Data Table 2: Key Geometric Parameters

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The geometric parameters of the transition states are particularly insightful. For TS1, the elongated C=O bond and the intermediate distance for the forming N-C bond are characteristic of the nucleophilic attack. For TS2, the significantly elongated C-Cl bond indicates that the leaving group is departing.

Computational studies on related systems, such as the reaction of cyclic ketones with secondary amines, have also highlighted the importance of tautomerization between imine and enamine intermediates, which can influence the reaction pathway and product distribution. researchgate.net While not directly applicable to the formation of Morpholine, 4-(o-benzoylbenzoyl), these studies underscore the complexity of reaction mechanisms involving morpholine and the power of computational chemistry to unravel these details.

Furthermore, computational investigations into the catalytic activity of morpholine in other reactions, such as urethane (B1682113) formation, have provided valuable data on transition state energies and geometries. nih.gov These studies often utilize advanced computational methods like the G3MP2BHandHLYP level of theory to achieve high accuracy. nih.gov Such approaches could be similarly applied to gain a more precise understanding of the reaction dynamics of Morpholine, 4-(o-benzoylbenzoyl) systems.

Advanced Chemical and Material Science Applications of Morpholine, 4 O Benzoylbenzoyl Scaffolds

Role in Polymer Chemistry and Industrial Materials

The integration of the Morpholine (B109124), 4-(o-benzoylbenzoyl) scaffold into polymer systems has led to significant advancements in industrial materials, particularly in processes requiring photopolymerization and in the formulation of high-performance resins, coatings, adhesives, and sealants.

Morpholine, 4-(o-benzoylbenzoyl) and its derivatives are recognized for their efficacy as Type II photoinitiators. sigmaaldrich.com Upon exposure to ultraviolet (UV) light, the benzophenone (B1666685) chromophore within the molecule absorbs photons and transitions to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically an amine co-initiator, to generate free radicals. These radicals subsequently initiate the polymerization of monomers and oligomers. sigmaaldrich.comresearchgate.net A key advantage of incorporating the morpholine group is that it can act as the co-initiator, leading to a unimolecular photoinitiator system which can enhance the efficiency of the initiation process. google.com

The polymerization of monomers like methyl methacrylate (B99206) (MMA) has been shown to be effectively photoinitiated by benzophenone derivatives. epa.gov The concentration of the photoinitiator can influence the rate of polymerization and the molecular weight of the resulting polymer. epa.gov Studies on benzophenone-based polymeric photoinitiators have demonstrated that they can possess higher UV absorption intensity compared to simple benzophenone, leading to more efficient curing. researchgate.net The spatial control of polymerization can also be achieved by employing supramolecular materials that localize the benzophenone-based photoinitiator. whiterose.ac.uk

Table 1: Comparison of Photoinitiator Types

Photoinitiator Type Mechanism of Radical Generation Examples
Type I (Cleavage) Undergoes unimolecular bond cleavage upon irradiation to yield free radicals. sigmaaldrich.com Benzoin ethers, Acylphosphine oxides

| Type II (Abstraction) | An excited state of the photoinitiator interacts with a co-initiator to generate free radicals. sigmaaldrich.com | Benzophenones/amines, Thioxanthones/amines |

The ability of Morpholine, 4-(o-benzoylbenzoyl) to initiate polymerization upon UV exposure makes it a critical component in the formulation of UV-curable resins and coatings. covestro.com These materials are widely used in applications demanding rapid curing, high throughput, and environmentally friendly, low-volatile organic compound (VOC) formulations. researchgate.netscielo.br When blended into a formulation containing monomers and oligomers, the photoinitiator allows for the rapid transformation of the liquid resin into a solid, cross-linked polymer network upon irradiation. researchgate.net

Table 2: Research Findings on Benzophenone-based Polymeric Photoinitiators for UV Curing

Polymeric Photoinitiator Key Findings Reference
Poly(2-(4-benzophenone methylene (B1212753) ether)-1,3-dihydroxypropane maleate)) (PBM) Showed higher photoinitiating efficiency than benzophenone (BP) in the photopolymerization of tripropyleneglycol diacrylate (TPGDA). The side BP moiety incorporated into the polymeric chain possessed higher initiating activity than end-capped BP moiety. researchgate.net
Benzophenone-functionalized dipeptides Can be tuned to enable supramolecular gel noodle formation, which act as structural templates for spatially resolved photopolymerization. Polymerization of acrylate (B77674) monomers around the gel noodles can increase the Young's modulus by up to 2 orders of magnitude. whiterose.ac.uk

In the formulation of adhesives and sealants, controlling the rheological properties is crucial for application and performance. specialchem.com While not its primary function, the incorporation of structures like Morpholine, 4-(o-benzoylbenzoyl) can influence the viscosity and flow characteristics of a formulation. More significantly, in UV-cured adhesive and sealant systems, its role as a photoinitiator is paramount. By enabling rapid, on-demand curing, it allows for precise control over the bonding process. The addition of such photoinitiators is essential for applications where a fast cure is required or where thermal curing is not feasible.

Intermediates in Complex Organic Synthesis

The morpholine ring is a prevalent heterocyclic motif found in numerous biologically active compounds and functional materials. chemrxiv.org The synthesis of substituted morpholines is therefore a significant area of organic chemistry. organic-chemistry.org Morpholine, 4-(o-benzoylbenzoyl) can serve as a versatile intermediate in the synthesis of more complex molecules. The morpholine nitrogen can undergo further reactions, and the benzophenone portion can be chemically modified. For instance, the ketone group of the benzophenone can be reduced or serve as a handle for the attachment of other functional groups. The presence of both the morpholine and benzophenone moieties allows for a range of synthetic transformations, making it a valuable building block for creating novel compounds with tailored properties. Recent synthetic methods have focused on developing efficient and environmentally friendly protocols for the synthesis of morpholines from readily available starting materials. chemrxiv.org

Development of Chemo-Sensors and Probes Based on Photophysical Properties

The inherent photophysical properties of the benzophenone chromophore, combined with the potential for functionalization offered by the morpholine scaffold, make Morpholine, 4-(o-benzoylbenzoyl) and related structures promising candidates for the development of chemo-sensors and fluorescent probes. researchgate.netmdpi.com Chemo-sensors are molecules that signal the presence of a specific analyte through a detectable change, such as in fluorescence. nih.gov

Polymers containing morpholine units have been utilized in the fabrication of piezoelectric chemical sensors for the detection of metal ions in aqueous solutions. scispace.com The morpholine group can act as a chelating agent for specific ions, and the resulting mass change on a quartz crystal microbalance can be measured. scispace.com Furthermore, the fluorescence properties of molecules containing morpholine are being explored for sensing applications. For example, certain 2-aryl-4-(morpholin-4-yl)quinazoline chromophores exhibit changes in their fluorescence color and intensity in the presence of acids. researchgate.net The development of polymers based on fluorescent biomolecules is also an active area of research for the detection of substances like nitro-explosives. researchgate.net The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) to produce a measurable signal upon analyte binding. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
Morpholine, 4-(o-benzoylbenzoyl)
Benzophenone
Methyl methacrylate (MMA)
Tripropyleneglycol diacrylate (TPGDA)
4-hydroxybenzophenone (HBP)
Poly(2-(4-benzophenone methylene ether)-1,3-dihydroxypropane maleate)) (PBM)
2-aryl-4-(morpholin-4-yl)quinazoline
Benzoin ethers
Acylphosphine oxides
Thioxanthones

Future Research Directions and Emerging Opportunities for Morpholine, 4 O Benzoylbenzoyl Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of N-acylmorpholines, such as the reaction of morpholine (B109124) with benzoyl chloride, is well-established. wiley.com However, future research will likely focus on developing greener and more efficient synthetic routes to Morpholine, 4-(o-benzoylbenzoyl)-. This includes the exploration of catalytic methods that minimize waste and avoid harsh reagents. ucl.ac.uk

Recent advancements in the sustainable synthesis of morpholine derivatives offer promising avenues. For instance, one- or two-step, redox-neutral protocols using inexpensive reagents like ethylene (B1197577) sulfate (B86663) have been reported for the efficient conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgacs.org Adapting such methodologies for the large-scale and environmentally friendly production of Morpholine, 4-(o-benzoylbenzoyl)- and its analogues is a key area for future investigation. The development of biocatalytic methods for amide bond formation also presents a significant opportunity for sustainable synthesis. rsc.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for N-Acylmorpholines

MethodologyReagentsAdvantagesDisadvantagesPotential for Morpholine, 4-(o-benzoylbenzoyl)-
Traditional Acylation Morpholine, Benzoyl Chloride, BaseHigh yield, well-establishedUse of corrosive reagents, formation of salt byproductsCurrent primary method, optimization for greener conditions needed
Catalytic Amidation Morpholine, o-Benzoylbenzoic acid, CatalystAtom economy, reduced wasteCatalyst cost and separationHigh potential for sustainable industrial production
Biocatalysis Amino alcohol precursors, EnzymesMild reaction conditions, high selectivitySubstrate scope limitations, enzyme stabilityA frontier for green synthesis of the core morpholine structure
Flow Chemistry Continuous feeding of reactantsPrecise reaction control, scalability, safetyInitial setup costCould enable safer and more efficient large-scale production

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize synthetic methodologies, a deep understanding of reaction kinetics and mechanisms is crucial. Advanced in situ characterization techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. wiley.comnih.govresearchgate.net The application of in situ NMR has been demonstrated in studying homogeneous catalytic reactions, including carbonylations, providing invaluable insights into reaction progress and the detection of transient intermediates. wiley.comacs.org

Future research on the synthesis of Morpholine, 4-(o-benzoylbenzoyl)- should incorporate these techniques. Real-time monitoring of the acylation reaction can help in optimizing reaction parameters such as temperature, pressure, and catalyst loading, leading to improved yields and purity. wiley.comnih.gov Furthermore, in situ photo NMR could be employed to investigate light-activated synthetic pathways, opening up new avenues for novel reaction discovery. youtube.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. arxiv.orgacellera.commit.edunih.gov For Morpholine, 4-(o-benzoylbenzoyl)-, ML algorithms can be trained on existing data from other morpholine derivatives to predict a wide range of properties, including solubility, binding affinities, and potential biological activities. arxiv.orgacellera.com This predictive power can guide the design of new analogues with enhanced characteristics. mdpi.com

User-friendly ML applications are being developed to make these advanced computational tools more accessible to chemists without extensive programming expertise. mit.edu Such platforms could be employed to create predictive models for Morpholine, 4-(o-benzoylbenzoyl)-, significantly reducing the time and resources required for experimental screening. mit.edunih.gov

Table 2: Potential Machine Learning Applications for Morpholine, 4-(o-benzoylbenzoyl)-

Application AreaPredicted PropertiesPotential Impact
Drug Discovery ADMET properties, Target binding affinityAccelerated identification of lead compounds
Materials Science Polymer compatibility, Thermal stabilityDesign of novel polymers and functional materials
Green Chemistry Biodegradability, ToxicityDevelopment of environmentally benign applications

Exploration of Novel Non-Traditional Applications in Materials Science and Green Chemistry

The unique chemical structure of the morpholine ring makes its derivatives valuable in materials science. ontosight.aie3s-conferences.orgbiosynce.com They have been used as curing agents, stabilizers, and cross-linking agents in the production of polymers. e3s-conferences.orgresearchgate.net The benzophenone (B1666685) moiety in Morpholine, 4-(o-benzoylbenzoyl)- is a well-known photoinitiator, suggesting potential applications in UV-curable coatings and inks. The cis-2,6-Dimethylmorpholine market, for instance, highlights the role of morpholine derivatives in polymer catalysis. openpr.com

In the realm of green chemistry, morpholine and its derivatives are recognized for their environmentally friendly applications. hnsincere.comajgreenchem.com They can act as corrosion inhibitors, pH adjusters in water treatment, and as building blocks for biodegradable polymers. researchgate.nethnsincere.com Investigating the potential of Morpholine, 4-(o-benzoylbenzoyl)- in these areas could lead to the development of sustainable technologies. For example, its efficacy as a corrosion inhibitor for various metals could be a significant area of study.

Multi-disciplinary Approaches to Unravel Complex Chemical Phenomena

The future of research on Morpholine, 4-(o-benzoylbenzoyl)- lies in a multi-disciplinary approach that integrates synthetic chemistry, computational modeling, and materials science. mdpi.com Computational studies, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure and reactivity, guiding the design of new synthetic routes and the prediction of its properties. mdpi.com

By combining computational predictions with experimental validation, researchers can efficiently explore the structure-activity relationships of Morpholine, 4-(o-benzoylbenzoyl)- derivatives for various applications, from pharmaceuticals to advanced materials. nih.govnih.govnih.gov This synergistic approach will be essential to fully understand and exploit the complex chemical phenomena associated with this versatile molecule.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.